

Darovasertib (LXS196): A Comprehensive Profile of a First-in-Class PKC Inhibitor

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Compound of Interest

Compound Name: *Darovasertib*

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An in-depth guide for researchers, scientists, and drug development professionals on the mechanism of action, preclinical, and clinical findings of **Darovasertib** (LXS196), a novel therapeutic agent for uveal melanoma and other cancers.

Introduction

Darovasertib, also known as LXS196 or IDE196, is a first-in-class, orally available, small molecule inhibitor of protein kinase C (PKC).[1][2] It is under investigation for the treatment of metastatic uveal melanoma and other cancers.[1] Notably, **Darovasertib** and LXS196 are different names for the same investigational drug.[3][4][5] This guide provides a comprehensive overview of its mechanism of action, preclinical data, and clinical trial results.

Mechanism of Action

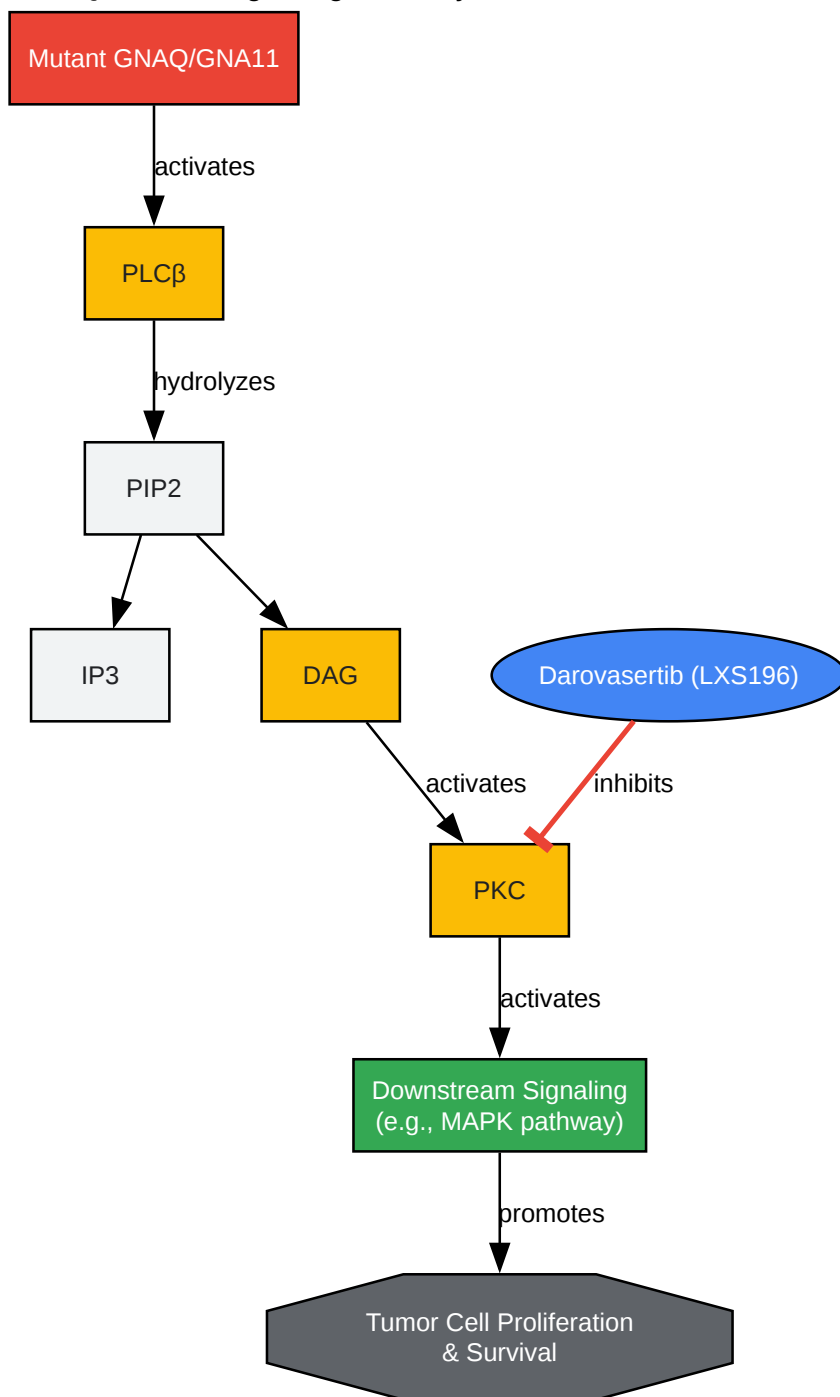
Darovasertib is a potent and selective inhibitor of protein kinase C (PKC).[3][4] PKC is a family of serine/threonine kinases that are overexpressed in certain cancers and play a crucial role in tumor cell proliferation, differentiation, survival, and invasion.[4]

In uveal melanoma, approximately 90% of cases are driven by mutually exclusive activating mutations in the GNAQ or GNA11 genes.[1][6] These mutations lead to the constitutive activation of the PKC signaling pathway.[2][6] **Darovasertib** targets this aberrant signaling by potently inhibiting both classical (α , β) and novel (δ , ϵ , η , θ) PKC isoforms.[5][7] By blocking PKC, **Darovasertib** suppresses the downstream signaling cascade, including the MAPK pathway, which can lead to the induction of cell cycle arrest and apoptosis in susceptible tumor

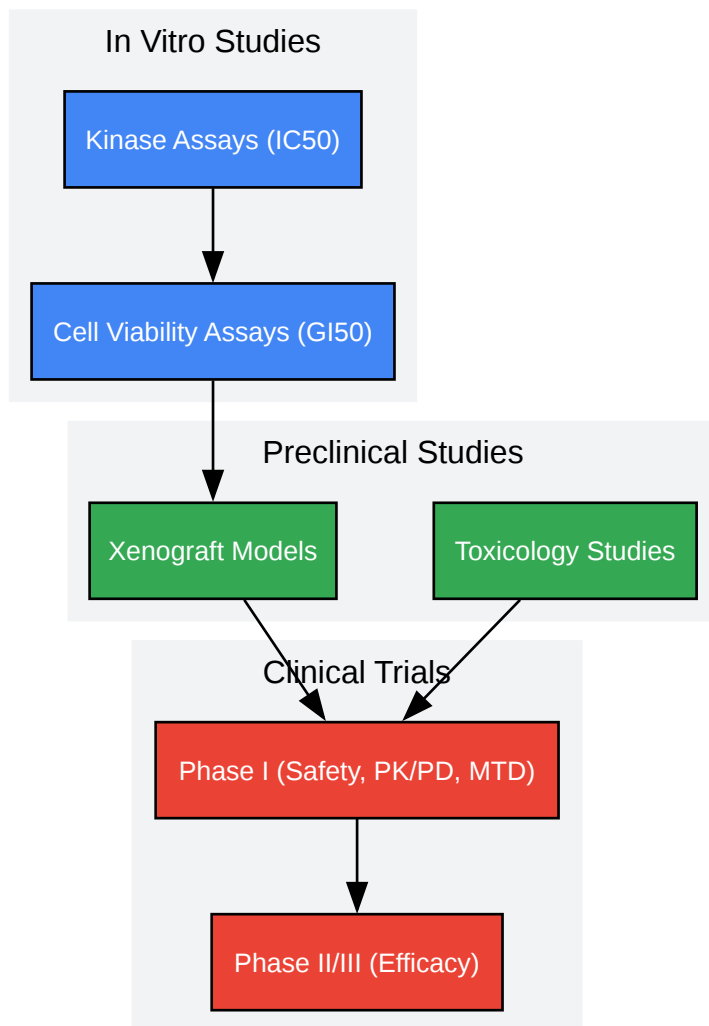
cells.[4][7] Preclinical data has also suggested that inhibition of PKC by **Darovasertib** can lead to a secondary upregulation of MET, providing a rationale for combination therapies.[8]

Signaling Pathway

GNAQ/GNA11 Signaling Pathway and Darovasertib Inhibition



General Experimental Workflow for Darovasertib Evaluation



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